molecular formula C19H23NO2 B8795173 4,4-Bis(4-methoxyphenyl)piperidine CAS No. 99408-36-3

4,4-Bis(4-methoxyphenyl)piperidine

Numéro de catalogue: B8795173
Numéro CAS: 99408-36-3
Poids moléculaire: 297.4 g/mol
Clé InChI: BXWPWSIQHONFAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4-Bis(4-methoxyphenyl)piperidine is a piperidine derivative featuring two 4-methoxyphenyl groups attached to the 4-position of the piperidine ring. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The methoxy groups on the phenyl rings contribute electron-donating effects, enhancing lipophilicity and influencing binding interactions with receptors or enzymes.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antihistamine Properties

Research indicates that piperidine derivatives, including 4,4-Bis(4-methoxyphenyl)piperidine, exhibit potent selective histamine H1-receptor blocking properties. These compounds have been shown to relax bronchial and vascular smooth muscle, making them potential candidates for treating respiratory conditions such as asthma and allergic rhinitis. In vitro studies demonstrate their ability to inhibit the constrictor effects of various agonists, including noradrenaline and histamine .

1.2 Opioid Receptor Antagonism

While this compound itself is not directly classified as an opioid receptor antagonist, it belongs to a broader class of piperidine derivatives that have been explored for opioid receptor interactions. The structural similarities among these compounds suggest potential for developing novel opioid receptor antagonists aimed at treating conditions like obesity and substance abuse disorders .

Medicinal Chemistry

2.1 Synthesis and Derivative Development

The synthesis of this compound involves various methods that can yield derivatives with enhanced pharmacological profiles. This compound serves as a lead structure in medicinal chemistry for developing new drugs targeting specific biological pathways. For instance, modifications to the piperidine ring or the methoxyphenyl groups can lead to compounds with improved efficacy or reduced side effects .

2.2 Case Studies in Drug Development

A notable case study involves the development of a series of piperidine derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activity against tyrosinase, an enzyme implicated in melanin biosynthesis. Some derivatives demonstrated significant inhibitory effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Toxicological Considerations

Toxicological assessments are crucial for evaluating the safety profile of this compound and its derivatives. Studies have indicated that while some derivatives exhibit beneficial pharmacological effects, they may also present risks such as acute toxicity upon ingestion or skin irritation upon contact . Understanding these toxicological aspects is essential for advancing these compounds into clinical applications.

Data Table: Summary of Biological Activities

Activity Compound Effectiveness Reference
Histamine H1-receptor blockingThis compoundPotent
Opioid receptor antagonismRelated piperidine derivativesPotential
Tyrosinase inhibitionVarious synthesized derivativesSignificant
Acute toxicityThis compoundHarmful if swallowed

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 4,4-bis(4-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidine derivatives typically involves:

  • Sulfonation/alkylation reactions : Piperidine cores react with substituted aryl sulfonyl chlorides (e.g., 4-methoxyphenyl sulfonyl chloride) in basic conditions (e.g., triethylamine) to introduce functional groups .
  • Coupling reactions : For bis-aryl substitution, stepwise coupling with 4-methoxybenzene derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling may be employed, with yields optimized by controlling stoichiometry (1:2 for bis-substitution) and temperature (e.g., 60–80°C) .
  • Purification : Column chromatography (silica gel, CHCl3/MeOH gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products (>93% purity, as per HPLC analysis) .

Data Example :

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonation4-Methoxyphenyl sulfonyl chloride, Et3N, DCM, RT56–60%>90%
Bis-aryl couplingPd(PPh3)4, K2CO3, DMF, 80°C50–57%>93%

Q. Q2. How is this compound characterized structurally, and what analytical methods resolve ambiguities in spectral data?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methoxy (δ 3.7–3.8 ppm) and piperidine ring protons (δ 1.5–2.8 ppm). Aromatic protons (δ 6.8–7.2 ppm) confirm bis-substitution .
  • Mass spectrometry : ESI-MS ([M+H]<sup>+</sup>) matches theoretical molecular weight (C19H23NO2, MW 297.4).
  • Elemental analysis : Carbon (72.3% calc. vs. 71.8% obs.) and nitrogen (4.7% calc.) validate stoichiometry .

Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) or computational modeling to confirm regiochemistry .

Advanced Research Questions

Q. Q3. How do electronic effects of 4-methoxy groups influence the reactivity of this compound in cross-coupling or oxidation reactions?

Methodological Answer:

  • Electron-donating methoxy groups activate aryl rings for electrophilic substitution but may deactivate piperidine nitrogen in nucleophilic reactions.
  • Oxidation studies : Methoxy groups stabilize intermediates in sulfone formation (e.g., using H2O2/AcOH), with reaction progress monitored via TLC or in situ IR .
  • DFT calculations : Predict charge distribution (e.g., Mulliken charges on nitrogen/aryl carbons) to rationalize regioselectivity in functionalization .

Data Contradiction :

  • Unexpected byproducts : Trace impurities (e.g., mono-substituted derivatives) in HPLC (retention time shifts) suggest incomplete coupling; optimize catalyst loading (e.g., 5 mol% Pd) or reaction time .

Q. Q4. What strategies resolve discrepancies in biological activity data for this compound derivatives across studies?

Methodological Answer:

  • Structural validation : Re-analyze batches via LC-MS to rule out degradation (e.g., demethylation under acidic conditions) .
  • Assay standardization : Use reference standards (e.g., USP/EP guidelines) for receptor-binding assays to minimize inter-lab variability .
  • Meta-analysis : Compare IC50 values across studies while controlling for cell lines (e.g., HEK293 vs. CHO) and solvent effects (DMSO tolerance <0.1%) .

Example :

StudyIC50 (nM)Cell LineSolvent
A 120 ± 15HEK2930.05% DMSO
B 450 ± 50CHO0.1% DMSO

Q. Q5. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in target receptors (e.g., GPCRs) versus off-targets (e.g., cytochrome P450). Focus on π-π stacking (aryl groups) and hydrogen bonding (piperidine nitrogen) .
  • QSAR models : Correlate substituent effects (Hammett σ values) with activity; methoxy groups (σ = -0.27) enhance electron density but may reduce metabolic stability .

Validation : Synthesize top-scoring analogs (e.g., 4-fluoro/methoxy variants) and validate via SPR (binding affinity) and microsomal stability assays .

Q. Q6. What safety protocols are critical when handling this compound derivatives in vitro?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (GHS Category 2A) .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (particle size <5 µm) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Theoretical Framework Integration

  • Guiding Principle : Link synthetic and mechanistic studies to conceptual frameworks like Hammett theory (electronic effects) or frontier molecular orbital theory (reactivity) .
  • Hypothesis Testing : Design experiments to validate computational predictions (e.g., substituent effects on reaction rates) .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

  • Structural Differences : Incorporates an acetyl group at the 1-position and an ethyl group at the 3-position of the piperidine ring, along with a ketone at the 4-position.
  • Pharmacological Impact : The acetyl and ethyl groups may enhance metabolic stability compared to the parent compound. Crystallographic studies confirm the importance of the bis(4-methoxyphenyl) motif in maintaining planar aromatic interactions, critical for binding to biological targets .
  • Applications : Exhibits antimicrobial and anti-inflammatory activities, common among piperidine derivatives with amide linkages .

4-(4-Methoxyphenyl)piperidine

  • Structural Differences : Lacks the second 4-methoxyphenyl group at the 4-position of the piperidine ring.
  • Simpler structures like this are often intermediates in synthesizing more complex derivatives .

4-(4-Fluorophenyl)piperidine Hydrochloride

  • Structural Differences : Substitutes methoxy with a fluorine atom on the phenyl ring.
  • Pharmacological Impact : Fluorine, being a bioisostere, increases electronegativity and metabolic resistance. This derivative may exhibit improved blood-brain barrier penetration but reduced electron-donating capacity compared to methoxy-substituted analogs .

APB-10 (4-Methoxyphenyl-substituted Chromone-Piperidine Hybrid)

  • Structural Differences : Replaces one phenyl group with a chromone heterocycle while retaining the 4-methoxyphenyl substituent.
  • Pharmacological Impact : Shows 3–4-fold improved potency in neuronal nicotinic acetylcholine receptor (nAChR) modulation due to heterocyclic interactions. The methoxy group contributes to π-π stacking with HIS41 in viral proteases, as seen in SARS-CoV-2 Mpro inhibitors .

4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine

  • Structural Differences : Introduces a pyrazole ring at the 4-position of piperidine.
  • However, reduced lipophilicity compared to bis(4-methoxyphenyl)piperidine may limit membrane permeability .

4-(4-Trifluoromethoxy-phenyl)-piperidine

  • Structural Differences : Substitutes methoxy with a trifluoromethoxy group.
  • Pharmacological Impact : The trifluoromethoxy group is strongly electron-withdrawing, altering the electronic environment of the piperidine ring. This substitution is common in CNS drugs to enhance metabolic stability and bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance aromatic interactions but may reduce metabolic stability compared to fluorine or trifluoromethoxy groups .
  • Heterocyclic vs. Phenyl Substituents : Chromone or pyrazole rings introduce additional hydrogen-bonding sites, improving potency but complicating synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Data Reference
4,4-Bis(4-methoxyphenyl)piperidine C19H23NO2 297.40 Bis(4-methoxyphenyl) N/A (Theoretical)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-MP)piperidin-4-one C23H26NO3 364.46 Acetyl, ethyl, ketone Antimicrobial
4-(4-Fluorophenyl)piperidine HCl C11H14ClFN 215.69 Fluorophenyl CNS penetration enhancement
APB-10 C22H21NO4 363.41 Chromone, 4-methoxyphenyl nAChR modulation (3–4× potency)
Derivative 20 (SARS-CoV-2 Mpro) C23H23N3O4 405.45 Spiroisoquinoline, furoxan Binding affinity: 8.4 kcal/mol

Propriétés

Numéro CAS

99408-36-3

Formule moléculaire

C19H23NO2

Poids moléculaire

297.4 g/mol

Nom IUPAC

4,4-bis(4-methoxyphenyl)piperidine

InChI

InChI=1S/C19H23NO2/c1-21-17-7-3-15(4-8-17)19(11-13-20-14-12-19)16-5-9-18(22-2)10-6-16/h3-10,20H,11-14H2,1-2H3

Clé InChI

BXWPWSIQHONFAO-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)OC

Origine du produit

United States

Synthesis routes and methods

Procedure details

4,4-bis-(4-Methoxyphenyl)piperidine (9.01 g, 30.3 mmol, 1.00 equiv), 3-bromopropylamine hydrobromide (6.66 g, 30.3 mmol, 1.00 equiv) and potassium carbonate (5.02 g, 36.3 mmol, 1.20 equiv) were stirred in refluxing anhydrous 1,4-dioxane (200 mL) for 12 hours. After removal of dioxane, water (200 mL) was added and the pH was adjusted to 11-12 by addition of 1N aqueous NaOH. The mixture was extracted with CH2Cl2 (4×200 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2M in MeOH) 100:20:10) to give 6.50 g of 4,4-bis-(4-methoxyphenyl)piperidine and 2.70 g (25%, 90% after correction for recovered starting material) of 1-(3-aminopropyl)-4,4-bis-(4-methoxyphenyl)piperidine (colorless oil), which was characterized spectroscopically.
Quantity
9.01 g
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.